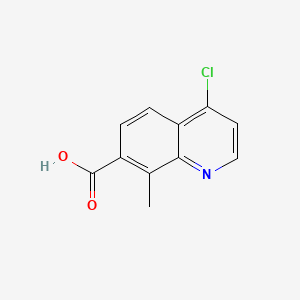
4-Chloro-8-methylquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methylquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties . This compound, with the molecular formula C11H8ClNO2, is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 7th position on the quinoline ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminones as intermediates. The reaction typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and chlorination steps . Another method involves the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline acting as a ligand and proton source .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental impact . These methods not only improve yields but also minimize the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-8-methylquinoline-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-methylquinoline-7-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-8-methylquinoline: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
8-Chloro-7-methylquinoline-4-carboxylic acid: Similar structure but with different positions of the chlorine and methyl groups, which can affect its chemical reactivity and biological activity.
Uniqueness
4-Chloro-8-methylquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylic acid group on the quinoline ring enhances its reactivity and potential for forming various derivatives .
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
4-chloro-8-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7(11(14)15)2-3-8-9(12)4-5-13-10(6)8/h2-5H,1H3,(H,14,15) |
Clé InChI |
NPEMAFWXKNVHFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C(C=CN=C12)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



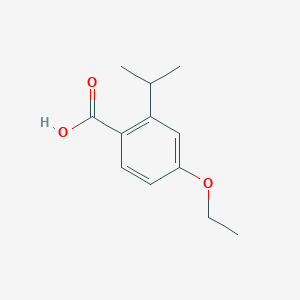


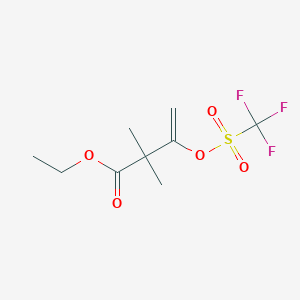
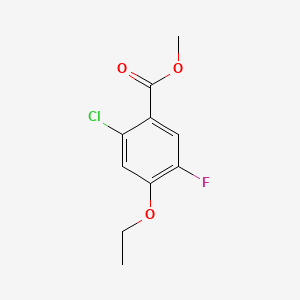
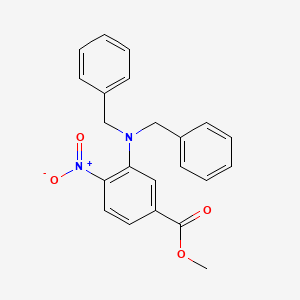
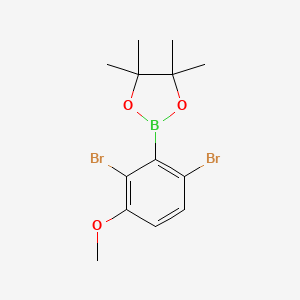
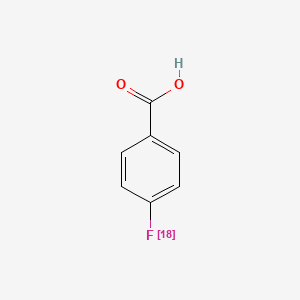

![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)

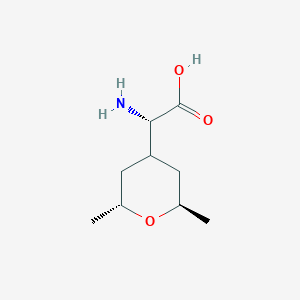
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
